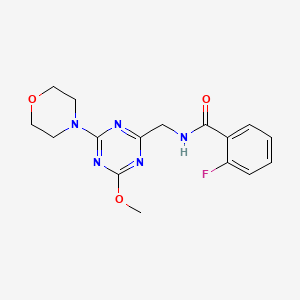
2-氟-N-((4-甲氧基-6-吗啉基-1,3,5-三嗪-2-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H18FN5O3 and its molecular weight is 347.35. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药中间体
- 应用:
- 杀真菌剂: 当AMMT与其他化合物反应时,它会形成杀真菌剂中的活性成分。 例如,它与氰吗啉(Cymoxanil)反应会产生有效的杀真菌剂 .
- 除草剂: AMMT也可以参与与其他杂环化合物的反应,形成植物生长调节剂和除草剂 .
光伏材料合成
- 应用:
- 有机光伏(OPVs): 通过对AMMT进行功能化,研究人员可以获得具有理想光电性能的有机分子。 这些分子在太阳能电池和发光二极管(LED)中得到应用 .
催化与有机合成
安全信息:
- 操作: 在操作AMMT时,请使用适当的个人防护设备(手套、护目镜和防护服)。 避免直接接触皮肤和眼睛,以及吸入。 使用后,彻底清洁接触过AMMT的区域 .
请记住在处理和使用化学物质时遵循当地法规和安全指南。 如果您需要更多信息或有任何问题,请随时询问! 😊
作用机制
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its structure, it may potentially interfere with pathways involving triazine or benzamide moieties .
Pharmacokinetics
Its molecular structure suggests that it may have good oral bioavailability, as it contains functional groups commonly found in orally bioavailable drugs .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets .
属性
IUPAC Name |
2-fluoro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-24-16-20-13(19-15(21-16)22-6-8-25-9-7-22)10-18-14(23)11-4-2-3-5-12(11)17/h2-5H,6-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGJWNLKUUULBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
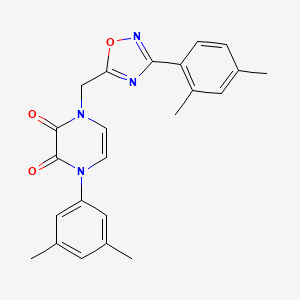
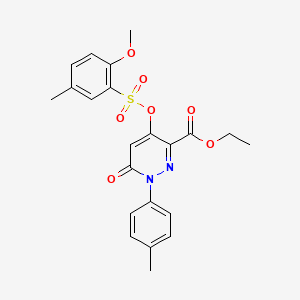
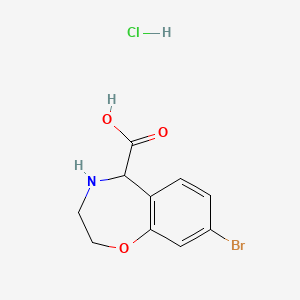
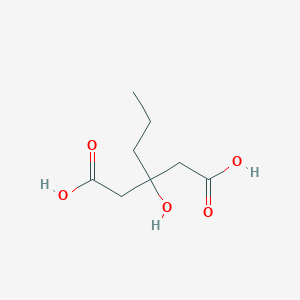
![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2507164.png)
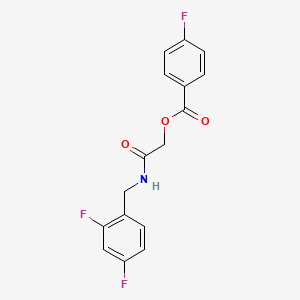
![N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2507166.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)
![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)
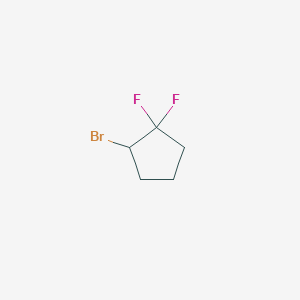
![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/no-structure.png)
![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2507172.png)
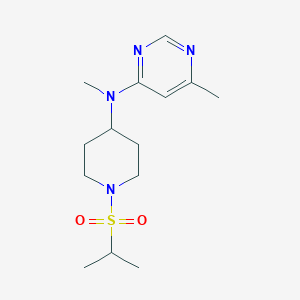
![3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507177.png)
